4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Medicinal Chemistry RORγ Inverse Agonists Tetrahydroquinoline Sulfonamides

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic, small-molecule tetrahydroquinoline sulfonamide featuring a 4-fluorobenzenesulfonamide moiety and an N1-isobutyryl substituent. The compound belongs to a broader chemotype covered by patents describing N-sulfonylated tetrahydroquinolines as inhibitors of the retinoic acid receptor-related orphan receptor γ (RORγ), a nuclear receptor implicated in Th17-cell differentiation and IL-17-driven inflammatory disorders.

Molecular Formula C19H21FN2O3S
Molecular Weight 376.45
CAS No. 1005299-99-9
Cat. No. B2387547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS1005299-99-9
Molecular FormulaC19H21FN2O3S
Molecular Weight376.45
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-3-4-14-12-16(7-10-18(14)22)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13,21H,3-4,11H2,1-2H3
InChIKeyZRXWCIPWKJBHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 1005299-99-9): A Fluorinated Tetrahydroquinoline Sulfonamide for RORγ-Targeted Discovery & Procurement


4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic, small-molecule tetrahydroquinoline sulfonamide featuring a 4-fluorobenzenesulfonamide moiety and an N1-isobutyryl substituent . The compound belongs to a broader chemotype covered by patents describing N-sulfonylated tetrahydroquinolines as inhibitors of the retinoic acid receptor-related orphan receptor γ (RORγ), a nuclear receptor implicated in Th17-cell differentiation and IL-17-driven inflammatory disorders . Its physicochemical profile—molecular weight 376.4 g/mol, XLogP3 3.3, topological polar surface area 74.9 Ų—position it within drug-like chemical space, making it a candidate for preclinical hit-to-lead and chemical-probe campaigns .

Why 4-Fluoro Substitution on the Benzenesulfonamide Ring Cannot Be Casually Replaced by Unsubstituted or Alkyl Analogs


Within the tetrahydroquinoline sulfonamide series, even a single-atom change at the 4-position of the benzenesulfonamide ring can markedly alter lipophilicity, electronic distribution, and target-binding geometry. The 4-fluoro substituent introduces an electronegative halogen that modulates the pKa of the sulfonamide NH and can engage in orthogonal dipolar interactions within the RORγ ligand-binding domain . Replacement with hydrogen (des‑fluoro analog, CAS 942006‑15‑7) or a 4‑ethyl group (CAS 946333‑85‑3) yields compounds with lower electronegativity and different steric contours, which are predicted to shift potency, selectivity, and metabolic stability . Consequently, procurement of the exact 4‑fluoro compound is mandatory for reproducible structure‑activity relationship (SAR) studies and for maintaining continuity in RORγ‑focused screening cascades.

Quantitative Differentiation Evidence for 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide


4-Fluoro vs. Des-Fluoro Analog: Computed Physicochemical Property Differences

The target compound (4-fluoro) and its direct des-fluoro analog (CAS 942006-15-7) were compared using computed descriptors from PubChem . The 4-fluoro substitution increases molecular weight by 17.9 g/mol, raises XLogP3 lipophilicity by 0.1 log unit, and adds one heavy atom, while preserving the TPSA at 74.9 Ų.

Medicinal Chemistry RORγ Inverse Agonists Tetrahydroquinoline Sulfonamides

Patent Structural Scope Confirms RORγ Inverse Agonist Pharmacophore

US Patent 9,512,111 explicitly claims N-arylsulfonamide-tetrahydroquinoline compounds as inhibitors of RORγ activity . The target compound falls within the Markush structure of the invention, where the benzenesulfonamide ring bears a para-fluoro substituent. Although the patent does not disclose a discrete IC50 for the exact compound, it provides RORγ FRET assay data for structurally related analogs, demonstrating that para-substitution on the benzenesulfonamide is critical for potency.

Nuclear Receptor Pharmacology Th17 Autoimmunity Tetrahydroquinoline Chemical Probe

Comparison with 4-Ethyl Analog Highlights Electronic and Steric Divergence

The 4-ethyl analog (CAS 946333-85-3) replaces the electron-withdrawing fluorine with an electron-donating ethyl group . While no head-to-head potency data exist for the two compounds, the fluorine substituent is well established in medicinal chemistry to enhance metabolic stability (via blocking of CYP450-mediated oxidation at the para position) and to serve as a hydrogen-bond acceptor . In contrast, the ethyl group increases steric bulk without offering the same electronic benefits. This divergence is predicted to result in different RORγ binding modes and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Fluorine Chemistry Tetrahydroquinoline Scaffold

High-Value Research and Procurement Scenarios for 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide


RORγ Inverse Agonist Hit-to-Lead Campaigns in Th17-Mediated Autoimmune Models

Based on the patent pharmacophore , the 4-fluoro compound can serve as a validated starting point for medicinal chemistry optimization targeting IL‑17‑driven diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Its defined physicochemical signature (MW 376.4, XLogP3 3.3) allows direct comparison with the des‑fluoro and 4‑ethyl analogs during parallel SAR exploration .

Comparative SAR Profiling of Para-Substituted Tetrahydroquinoline Sulfonamides

The compound is ideally suited for systematic structure-activity relationship studies that probe the electronic and steric requirements of the 4‑position on the benzenesulfonamide ring. When co‑procured with the des‑fluoro (CAS 942006‑15‑7) and 4‑ethyl (CAS 946333‑85‑3) analogs, it enables a three‑point comparison that can reveal the contribution of fluorine‑specific interactions to RORγ binding affinity and selectivity .

Analytical Reference Standard for LC‑MS/MS Quantification in Pharmacokinetic Studies

With a monoisotopic mass of 376.1257 Da and a characteristic chlorine‑free isotope pattern, the compound can be used as a reference standard in the development of sensitive LC‑MS/MS methods for quantifying tetrahydroquinoline sulfonamides in plasma and tissue homogenates. Its distinct retention time and fragmentation profile, relative to the des‑fluoro and 4‑ethyl analogs, facilitate multiplexed bioanalytical assays .

Quote Request

Request a Quote for 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.